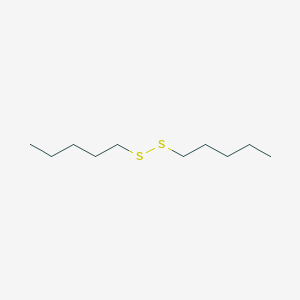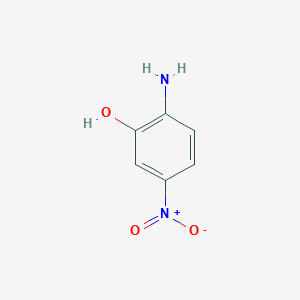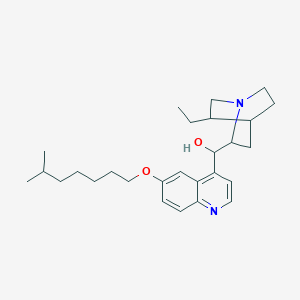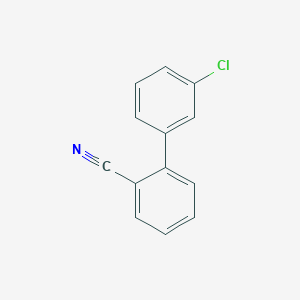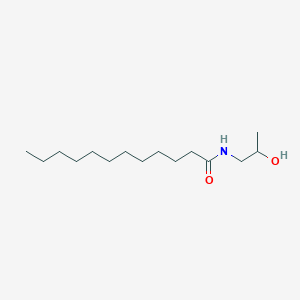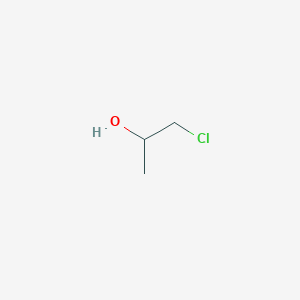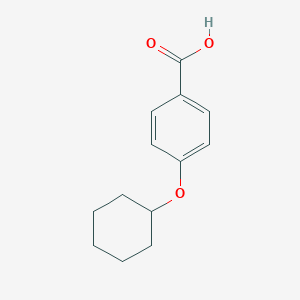
4-(环己氧基)苯甲酸
描述
The compound "4-(Cyclohexyloxy)benzoic acid" is a chemical entity that can be derived from benzoic acid and involves the cyclohexyl group as a substituent. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of cyclohexanecarboxylic acid derivatives, which are closely related to "4-(Cyclohexyloxy)benzoic acid," has been explored through microbial dihydroxylation of benzoic acid. This process, using Alcaligenes eutrophus strain B9, allows for the preparation of large quantities of dihydroxycyclohexa-3,5-diene-1-carboxylic acid with high enantiomeric excess, which can then undergo further oxidative and rearrangement reactions to yield a variety of products . Additionally, the synthesis of related compounds with cyclohexyl groups has been reported, such as the synthesis of 4-(trans-4'-n-alkylcyclohexyl) benzoic acids from alkanoyl chlorides, cyclohexene, and benzene .
Molecular Structure Analysis
The molecular structure of compounds related to "4-(Cyclohexyloxy)benzoic acid" has been studied using various techniques. For instance, the crystal and molecular structures of several cyanoalkyloxy benzoic acids have been determined by single-crystal X-ray diffractometry, revealing the presence of hydrogen bonds between carboxylic acid groups of adjacent molecules . These studies are crucial for understanding the molecular conformation and packing arrangements that influence the compound's properties.
Chemical Reactions Analysis
The chemical reactivity of cyclohexyl-containing benzoic acid derivatives has been investigated in various contexts. For example, the synthesis of (E)-4-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl)benzoic acid involved a Grignard reaction, Wittig salt formation, and saponification steps . Such reactions are indicative of the versatile chemistry that can be applied to cyclohexyl-substituted benzoic acids, leading to a broad array of functionalized compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexyl-containing benzoic acid derivatives have been explored, particularly in the context of mesomorphic properties and electrooptic parameters. For instance, the mesomorphic properties of esters derived from trans-4-alkylcyclohexanecarboxylic acid chlorides and their electrooptic parameters have been studied, showing that certain mixtures containing these compounds have higher threshold and saturation voltages . This suggests potential applications in liquid crystal displays and other electrooptic devices.
科学研究应用
Application 1: Corrosion Inhibitor
- Summary of the Application : “4-(Cyclohexyloxy)benzoic acid” has been studied as a corrosion inhibitor for AISI 316 stainless steel in hydrochloric acid medium .
- Methods of Application or Experimental Procedures : The inhibition efficiency of “4-(Cyclohexyloxy)benzoic acid” was evaluated using various methods including weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .
- Results or Outcomes : The results obtained from the different experimental techniques were consistent and showed that the inhibition efficiency of “4-(Cyclohexyloxy)benzoic acid” increased with the increase in concentration . The results of the weight loss measurements showed that this inhibitor followed the Villamil isotherm .
Application 2: Soluble Epoxide Hydrolase Inhibition
- Summary of the Application : “4-(Cyclohexyloxy)benzoic acid” has been used in the synthesis of a compound known as trans-4-{4-[3-(4-trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy-benzoic acid (t-TUCB), which is a soluble epoxide hydrolase inhibitor (sEHI) .
- Methods of Application or Experimental Procedures : The effects of t-TUCB were studied in vitro and in obese mice via mini osmotic pump delivery .
- Results or Outcomes : The study found that t-TUCB promoted brown adipogenesis in vitro .
Application 3: Potency of Soluble Epoxide Hydrolase Inhibitors
- Summary of the Application : “4-(Cyclohexyloxy)benzoic acid” has been used in the synthesis of ureas that are potent inhibitors of soluble epoxide hydrolase (sEH) .
- Methods of Application or Experimental Procedures : The potency of these inhibitors was evaluated in monkeys .
- Results or Outcomes : The study found that although the 4-(cyclohexyloxy)benzoic acid ureas were more potent against monkey sEH than piperidyl ureas, the latter compounds showed higher plasma concentrations and more drug-like properties .
安全和危害
属性
IUPAC Name |
4-cyclohexyloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPHEAKUEAICPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160856 | |
| Record name | 4-Cyclohexyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexyloxy)benzoic acid | |
CAS RN |
139-61-7 | |
| Record name | 4-(Cyclohexyloxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclohexyloxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 139-61-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Cyclohexyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclohexyloxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



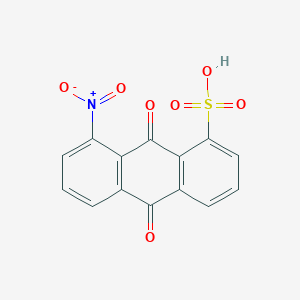

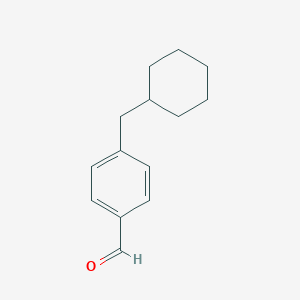
![1,6-Dioxaspiro[2.5]octane](/img/structure/B90491.png)
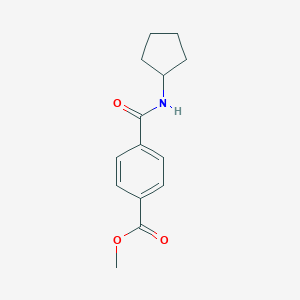
![2-[(1-Methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B90496.png)
